

Comparative metabolic profiling of (2R)-Flavanomarein in different species

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Compound of Interest

Compound Name: (2R)-Flavanomarein

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A Comparative Analysis of (2R)-Flavanomarein Metabolism Across Species

For Researchers, Scientists, and Drug Development Professionals

(2R)-Flavanomarein, a prominent chalcone glycoside found in *Coreopsis tinctoria* Nutt., has garnered significant interest for its potential therapeutic properties, including antioxidant, hypoglycemic, and hypotensive activities. However, its efficacy is intrinsically linked to its metabolic fate within the body. This guide provides a comparative overview of the metabolic profiling of **(2R)-Flavanomarein**, also known as marein, in different species, with a focus on rats and humans. The information presented is based on available experimental data to aid in the understanding of its pharmacokinetics and inform further research and development.

Executive Summary

Current research indicates that **(2R)-Flavanomarein** undergoes extensive metabolism in both rats and humans, with significant interspecies differences in the resulting metabolites and their conjugation patterns. The primary metabolic pathway involves the deglycosylation of **(2R)-Flavanomarein** to its aglycone, okanin, in the gastrointestinal tract. This is followed by phase II metabolism, where the aglycone is conjugated with glucuronic acid or sulfate before entering systemic circulation. Notably, the parent compound, **(2R)-Flavanomarein**, is often undetectable in plasma after oral administration in both species, highlighting the critical role of its metabolites in mediating its biological effects.

Comparative Metabolic Profiles

The metabolic profiles of **(2R)-Flavanomarein** have been most extensively studied in rats, with emerging data providing insights into its metabolism in humans.

Table 1: Summary of (2R)-Flavanomarein Metabolites Identified in Rats

Metabolite ID	Metabolite Name/Structure	Type of Metabolism	Sample Matrix
M1	Okanin	Deglycosylation	Plasma, Urine
M2	Okanin-glucuronide	Glucuronidation	Plasma, Urine
M3	Isookanin-glucuronide	Glucuronidation	Plasma
M4	Acetyl-flavanomarein	Acetylation	Feces, Urine, Plasma
M5	Hydroxy-flavanomarein	Hydroxylation	Feces, Urine, Plasma
M6	Flavanomarein-glucuronide	Glucuronidation	Feces, Urine, Plasma
M7	Methyl-flavanomarein	Methylation	Feces, Urine, Plasma
M8	Dehydro-flavanomarein	Dehydrogenation	Feces, Urine, Plasma

Data compiled from studies systematically identifying metabolites in rats after oral and intravenous administration. A total of 12 to 61 metabolites have been identified, with the table showcasing the major metabolic transformations[1][2][3].

Table 2: Comparative Metabolism of (2R)-Flavanomarein in Rats and Humans

Feature	Rat	Human
Primary Metabolic Step	Deglycosylation to okanin in the small and large intestine[1].	Deglycosylation to okanin in the small and large intestine[1].
Major Circulating Metabolites	Okanin and isookanin glucuronide conjugates; taxifolin sulfate[1].	Aglycones (okanin, isookanin, taxifolin)[1].
Parent Compound in Plasma	Undetectable after oral administration[3].	Undetectable after oral administration of C. tinctoria tea[3][4].
Observed Metabolic Reactions	Acetylation, hydroxylation, glucuronidation, methylation, dehydrogenation, hydrolysis[1][2].	Deglycosylation, glucuronidation, sulfation[1].

Experimental Protocols

The identification and quantification of **(2R)-Flavanomarein** and its metabolites have been primarily achieved through advanced analytical techniques.

In Vivo Metabolism Studies in Rats

- **Animal Model:** Male Sprague-Dawley rats are typically used.
- **Administration:** **(2R)-Flavanomarein** is administered orally (gavage) or via injection.
- **Sample Collection:** Biological samples including feces, urine, and plasma are collected at various time points.
- **Sample Preparation:** Plasma samples are often subjected to protein precipitation. Urine and fecal homogenates are centrifuged and the supernatant is collected.
- **Analytical Method:** Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS/MS) is the predominant method for the

separation and identification of metabolites[1][2][3]. The analysis is typically performed in negative ion mode.

In Vitro Metabolism Studies

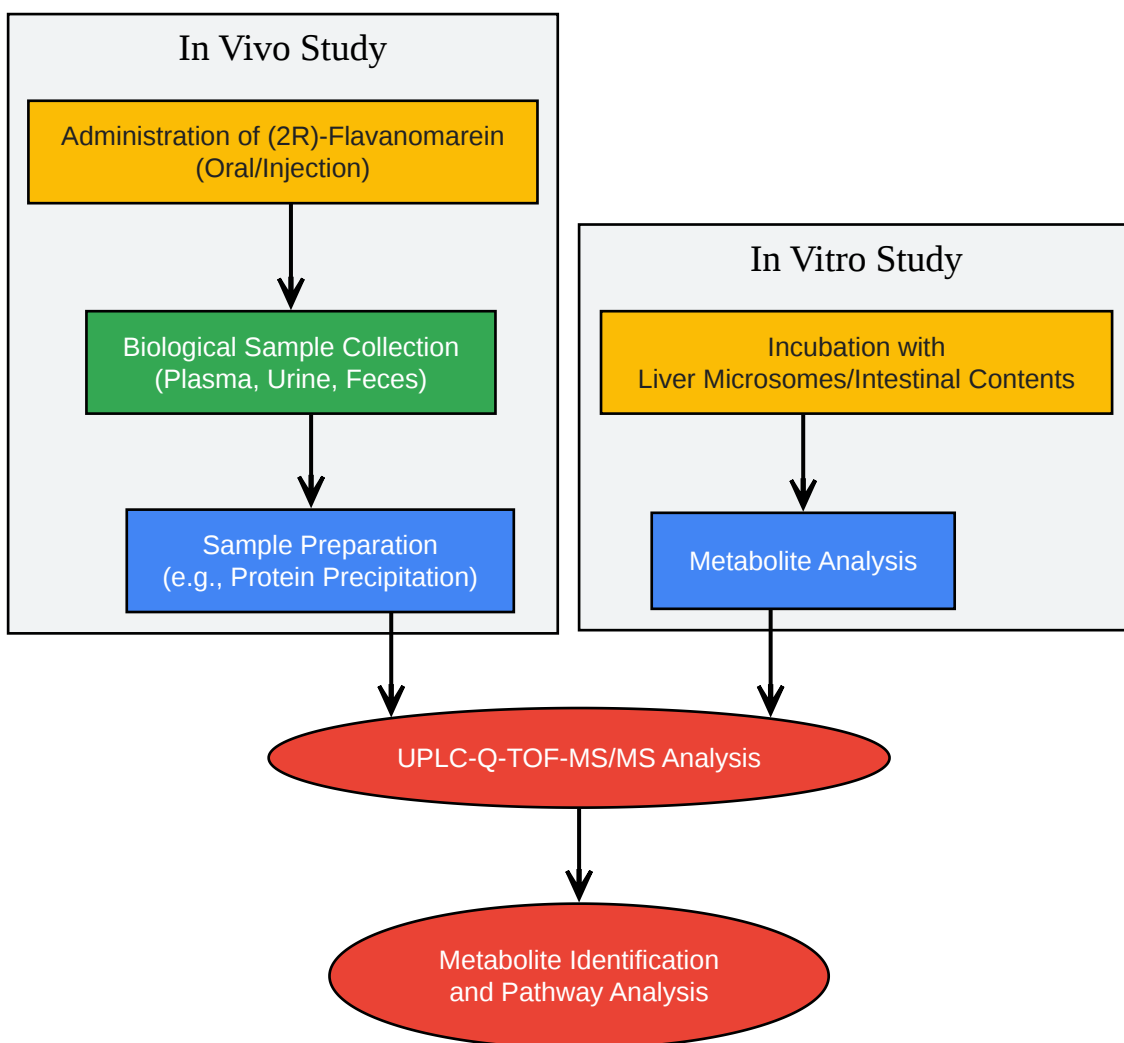
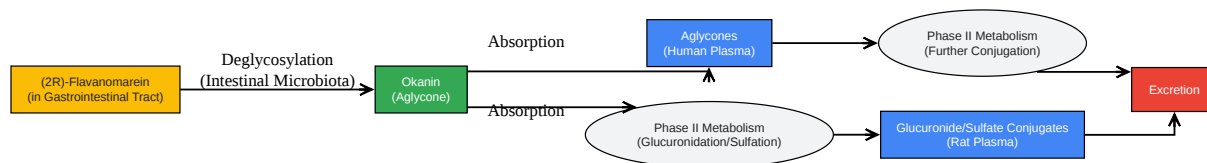
- **Liver Microsomes:** Liver microsomes from rats are used to assess metabolic stability. The incubation mixture typically contains liver microsomes, **(2R)-Flavanomarein**, and an NADPH regenerating system.
- **Intestinal Content:** Cell-free extracts from the small and large intestines of rats and humans are used to study deglycosylation[1].

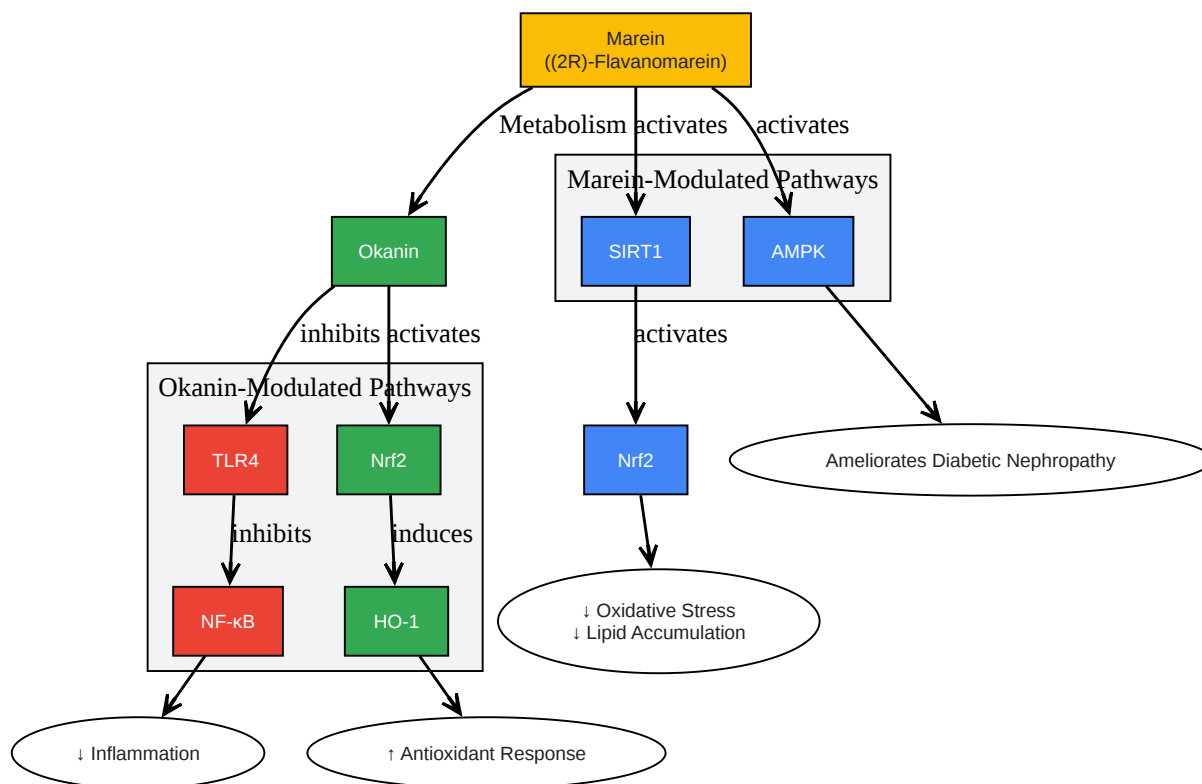
Human Studies

- **Study Design:** Healthy volunteers are administered an aqueous solution of Coreopsis tinctoria extract.
- **Sample Collection:** Blood samples are collected at specified intervals.
- **Analysis:** Plasma is analyzed for the presence of the parent glycosides and their aglycones[1].

Visualizing the Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and the typical experimental workflow for studying **(2R)-Flavanomarein** metabolism.





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